molecular formula C9H7F3N2 B2416878 3-Methyl-5-(trifluoromethyl)-1H-indazole CAS No. 945265-11-2

3-Methyl-5-(trifluoromethyl)-1H-indazole

Cat. No.: B2416878
CAS No.: 945265-11-2
M. Wt: 200.164
InChI Key: ZRTVCBXYCVALDV-UHFFFAOYSA-N
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Description

Significance of Indazole Scaffolds in Modern Chemical Research

Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. The unique arrangement of its nitrogen atoms allows for diverse substitution patterns and the formation of various isomers, each with distinct chemical and biological properties. The indazole core is a key component in drugs developed for a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases. Its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, underpins its success as a pharmacophore.

Overview of Nitrogen-Containing Heterocyclic Compounds in Academic Inquiry

Nitrogen-containing heterocyclic compounds represent a cornerstone of organic and medicinal chemistry. These cyclic structures, which incorporate at least one nitrogen atom within the ring, are ubiquitous in nature, forming the core of essential biomolecules like nucleic acids and many alkaloids. In academic research, these compounds are extensively studied due to their versatile reactivity and broad spectrum of biological activities. The presence of nitrogen atoms imparts specific physicochemical properties, such as basicity and the ability to form hydrogen bonds, which are crucial for molecular recognition processes. Consequently, a significant portion of pharmaceutical research is dedicated to the synthesis and functionalization of these vital chemical entities. An analysis of FDA-approved drugs reveals that a majority of small-molecule therapeutics contain at least one nitrogen heterocycle, underscoring their profound impact on human health. rsc.org

Specific Research Interest in Trifluoromethylated Indazole Derivatives

The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group is highly electronegative and lipophilic, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. In the context of indazole chemistry, trifluoromethylated derivatives are of particular interest. The -CF3 group can modulate the electronic properties of the indazole ring system, influencing its reactivity and interaction with biomolecules. This has led to the development of numerous trifluoromethylated indazole-containing compounds with potent and selective biological activities, making them attractive candidates for drug discovery programs. rsc.org

Current State of Research on the 3-Methyl-5-(trifluoromethyl)-1H-indazole Core

Currently, detailed research specifically focused on this compound is limited in publicly accessible scientific literature. While the constituent parts of the molecule—the 3-methylindazole core and the 5-trifluoromethyl substituent—are well-represented in various studies on related compounds, this specific isomer has not been the subject of extensive investigation. Its basic chemical properties are documented, as shown in the table below.

Property Value
Molecular Formula C9H7F3N2
Molecular Weight 200.16 g/mol
CAS Number 945265-11-2

The scientific community's interest in this and similar structures is driven by the potential for these molecules to serve as building blocks in the synthesis of more complex chemical entities with desirable biological activities. Further research is necessary to fully elucidate the specific chemical reactivity, spectroscopic properties, and potential applications of this compound. The following table provides a comparative look at related trifluoromethylated indazole derivatives that have been studied more extensively, highlighting the variations in their known properties and applications.

Compound CAS Number Known Applications/Research Focus
5-(Trifluoromethyl)-1H-indazole 885271-64-7 Intermediate in the synthesis of biologically active compounds.
6-(Trifluoromethyl)-1H-indazole 76155-27-0 Investigated for its role in the development of kinase inhibitors.
7-(Trifluoromethyl)-1H-indazole 885271-55-6 Used in the synthesis of antagonists for transient receptor potential (TRP) channels.

The exploration of this compound and its isomers holds promise for the advancement of medicinal chemistry and materials science, warranting deeper investigation into its unique characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-5-7-4-6(9(10,11)12)2-3-8(7)14-13-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTVCBXYCVALDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Techniques in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers fundamental insights into the molecular structure. In ¹H NMR, the chemical shift, integration, and multiplicity of signals correspond to the electronic environment, number, and neighboring protons, respectively. For an indazole derivative like 3-Methyl-5-(trifluoromethyl)-1H-indazole, specific proton signals are expected for the methyl group, the aromatic protons on the benzene (B151609) ring, and the N-H proton of the indazole core. The trifluoromethyl group, while not directly observed in ¹H NMR, influences the chemical shifts of nearby aromatic protons through its strong electron-withdrawing nature.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its hybridization and electronic environment. The spectrum for this compound would show signals for the methyl carbon, the aromatic carbons, and the carbons of the pyrazole (B372694) ring. The carbon of the CF₃ group exhibits a characteristic quartet in proton-coupled ¹³C NMR due to coupling with the three fluorine atoms. dea.gov

While specific experimental data for this compound is not detailed in the provided literature, data from analogous structures like 3-Phenyl-6-(trifluoromethyl)-1H-indazole illustrates the typical chemical shifts observed for this class of compounds. rsc.org

Table 1: Illustrative NMR Data for a Related Trifluoromethyl-Indazole Compound

Nucleus Type of Signal Chemical Shift (δ) in ppm
¹H NMR Broad singlet ~12.09 (N-H)
Multiplet ~8.11 - 7.42 (Aromatic-H)
¹³C NMR Quartet ~124.27 (CF₃, J = 271.4 Hz)
Aromatic/Heterocyclic ~146.42 - 113.00

Note: Data is for 3-Phenyl-6-(trifluoromethyl)-1H-indazole and serves as an illustrative example. rsc.org

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide further structural detail by identifying through-space correlations between protons that are in close proximity, which is crucial for confirming stereochemistry and conformational details.

Indazole derivatives can exist in different tautomeric forms, most commonly the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. researchgate.net NMR spectroscopy is a powerful tool for studying this tautomerism. nih.gov In solution, if the rate of proton exchange between the two forms is slow on the NMR timescale, separate signals for each tautomer can be observed. fu-berlin.de Low-temperature NMR studies can be employed to slow this exchange, allowing for the integration of signals and determination of the equilibrium constant between the tautomers. fu-berlin.de Computational studies, often used in conjunction with experimental NMR, help to predict the relative stability of the different tautomeric forms and assign the observed spectra. researchgate.net For many substituted indazoles, the 1H-tautomer is found to be more stable. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). nih.govalgimed.com This precision allows for the determination of the elemental composition and unambiguous molecular formula of a compound. mdpi.com For this compound (C₉H₇F₃N₂), the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm its identity against the experimentally measured value. HRMS is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions. rsc.org

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for analyzing complex mixtures. scispec.co.thnih.gov In these methods, the sample is first separated by chromatography, and the individual components are then introduced into the mass spectrometer for analysis. nih.gov

GC-MS is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion and a series of fragment ions that create a unique fingerprint for the compound. phytopharmajournal.com

LC-MS is used for a wider range of compounds, including those that are non-volatile or thermally labile. The sample is separated by high-performance liquid chromatography (HPLC) and then ionized using softer techniques like electrospray ionization (ESI) before mass analysis. thno.orglcms.cz

In the mass spectrum of this compound, one would expect to observe the molecular ion peak. The fragmentation pattern would likely involve characteristic losses, such as the loss of the trifluoromethyl group (CF₃) or other small neutral molecules, providing evidence for the compound's structure. dea.govmdpi.com

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the functional groups present in a molecule. derpharmachemica.com

For this compound, the IR spectrum would display several key absorption bands. The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. derpharmachemica.commdpi.com The region between 1600 cm⁻¹ and 1400 cm⁻¹ would contain absorptions from C=C and C=N bond stretching within the aromatic and heterocyclic rings. One of the most prominent features would be the very strong and characteristic absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1350-1100 cm⁻¹ region. rsc.org

Table 2: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
N-H Stretching Indazole N-H 3400 - 3200
C-H Stretching Aromatic C-H 3100 - 3000
C-H Stretching Methyl C-H 3000 - 2850
C=C / C=N Stretching Aromatic/Indazole Ring 1600 - 1400
C-F Stretching Trifluoromethyl (CF₃) 1350 - 1100 (Strong)

Note: These are general expected ranges for the indicated functional groups.

Compound Index

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net For this compound, the FTIR spectrum provides a unique molecular fingerprint, revealing characteristic absorption bands for its key structural components.

While a specific, fully assigned spectrum for this exact molecule is not widely published, the expected peaks can be reliably predicted based on extensive data from analogous structures, including indazoles and aromatic trifluoromethyl compounds. tandfonline.comtandfonline.comacs.org The principal vibrational modes anticipated in the FTIR spectrum are:

N-H Stretching: A medium to strong, potentially broad absorption band is expected in the region of 3100-3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the indazole ring.

Aromatic C-H Stretching: Weak to medium intensity bands typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), which are characteristic of the C-H stretching vibrations on the benzene portion of the indazole core. libretexts.orgupi.edu

Aliphatic C-H Stretching: Absorptions corresponding to the methyl (CH₃) group's symmetric and asymmetric stretching are expected in the 2850-3000 cm⁻¹ region. upi.edu

C=C Ring Stretching: The aromatic ring gives rise to several characteristic stretching vibrations, typically observed in the 1400-1625 cm⁻¹ range. libretexts.org

C-F Stretching: The trifluoromethyl (-CF₃) group is a particularly strong absorber in the infrared spectrum. Intense, sharp bands corresponding to the symmetric and asymmetric C-F stretching vibrations are characteristically found in the 1100-1400 cm⁻¹ region. acs.org Studies on related aromatic trifluoromethyl compounds have identified strong absorptions around 1320 cm⁻¹ and 1142 cm⁻¹ corresponding to these C-F vibrations. acs.org

These characteristic frequencies allow for the rapid confirmation of the compound's core structure and the presence of its key functional groups.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. tandfonline.com It detects molecular vibrations that result in a change in the polarizability of the molecule, whereas IR spectroscopy detects vibrations that cause a change in the dipole moment. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly useful for analyzing the vibrations of the aromatic core and non-polar bonds. Based on studies of the parent indazole molecule, key Raman-active modes would include: tandfonline.comtandfonline.comnih.gov

Ring Breathing Modes: The symmetric expansion and contraction of the indazole ring system produce strong, sharp signals in the Raman spectrum, which are highly characteristic of the heterocyclic structure.

C-C and C=C Stretching: Aromatic ring stretching vibrations are prominent in the 1400-1650 cm⁻¹ region.

C-CF₃ Stretching: The stretching vibration of the bond connecting the aromatic ring to the trifluoromethyl group is also expected to be Raman active.

Surface-Enhanced Raman Spectroscopy (SERS) has been used to study how the parent 1H-indazole molecule adsorbs onto a silver surface, revealing that it interacts via its nitrogen atoms and π-electron system. nih.gov Similar studies on this compound could provide insights into its molecular orientation and interaction with surfaces, which is relevant for applications in materials science.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. VCD is exclusively sensitive to the three-dimensional arrangement of atoms in chiral molecules, making it a powerful tool for determining absolute configuration.

The isolated molecule of this compound is achiral and therefore would not exhibit a VCD spectrum in solution. However, research has shown that some achiral molecules, including the parent 1H-indazole, can crystallize in a non-centrosymmetric (chiral) space group. nih.govsielc.com In the solid state, these molecules self-assemble into supramolecular structures, such as chiral helices, which possess a distinct "handedness." This supramolecular chirality makes the bulk crystalline material VCD active.

Therefore, VCD spectroscopy could be applied to a solid-state sample (e.g., a KBr pellet or a mull) of this compound to:

Determine if it crystallizes in a chiral space group.

Ascertain the absolute configuration (i.e., the right- or left-handedness) of the crystalline helices or other chiral motifs by comparing the experimental VCD spectrum to one predicted by quantum chemical calculations. nih.govsielc.com

This application of VCD provides unique structural information about the compound's solid-state packing and intermolecular interactions that cannot be obtained from other spectroscopic methods.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. The technique involves directing a beam of X-rays onto a single, high-quality crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

While a crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), data from closely related indazole derivatives illustrate the type of information that would be obtained. cam.ac.ukkaust.edu.sa For instance, the analysis of 3-chloro-1-methyl-5-nitro-1H-indazole revealed detailed structural parameters. A hypothetical analysis of the target compound would similarly yield precise data on the planarity of the indazole ring system, the geometry of the methyl and trifluoromethyl substituents, and the nature of intermolecular forces, such as hydrogen bonding involving the N-H group, which dictate the crystal packing.

Table 1: Representative Single-Crystal X-ray Diffraction Data for an Analogous Indazole Derivative (3-chloro-1-methyl-5-nitro-1H-indazole). ijcpa.in
ParameterValue
Chemical FormulaC₈H₆ClN₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.8273(2)
b (Å)14.678(6)
c (Å)15.549(6)
β (°)96.130(9)
Volume (ų)868.5(6)
Z (Molecules/Unit Cell)4

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline (powder) samples. The technique provides a diffraction pattern that is characteristic of the crystalline phase of the material. PXRD is essential for:

Phase Identification: The obtained diffraction pattern serves as a unique "fingerprint" for a specific crystalline form, allowing for unambiguous identification by comparison to a standard pattern. nih.govresearcher.life

Purity Assessment: It can detect the presence of different crystalline phases or amorphous content in a bulk sample, making it a critical tool for quality control.

Structure Solution: In cases where suitable single crystals cannot be grown, it is sometimes possible to solve the entire crystal structure from high-quality powder diffraction data.

For this compound, PXRD would be the primary method to characterize the bulk material synthesized in the lab, ensuring its identity and phase purity before its use in further applications.

Chromatographic Methods for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are indispensable for both the purification of this compound from reaction byproducts and for its quantitative analysis.

Purification:

Column Chromatography: This is the most common method for purifying the compound on a preparative scale. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is passed through the column, and the components separate based on their differential adsorption to the silica. For related trifluoromethylated pyrazoles, successful purification has been achieved using mobile phases such as dichloromethane (B109758) (CH₂Cl₂) or gradients of ethyl acetate (B1210297) in hexane (B92381).

Radial Chromatography: A variation of column chromatography that can offer faster separations. It has also been successfully employed for the purification of similar trifluoromethylated heterocycles.

Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and versatile analytical technique used to separate, identify, and quantify components in a mixture. A common approach for analyzing pyrazole derivatives is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. ijcpa.in The method can be optimized by adjusting the mobile phase composition (e.g., acetonitrile/water mixtures with acid modifiers like trifluoroacetic acid), flow rate, and column temperature to achieve optimal separation and peak shape. ijcpa.in Detection is typically performed using a diode-array (DAD) or UV-Vis detector.

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method used to monitor the progress of a reaction and determine the appropriate solvent system for column chromatography.

Table 2: Exemplary HPLC Conditions for the Analysis of Related Heterocyclic Compounds.
ParameterCondition 1 (for a Pyrazoline Derivative) ijcpa.inCondition 2 (for a Trifluoromethyl-Triazolo-Pyridazine) tandfonline.com
ColumnC18Supelco-ODS (15 cm x 4.6 mm, 3 µm)
Mobile PhaseMethanol : 0.1% Trifluoroacetic Acid in Water (80:20 v/v)Methanol : Water (85:15 v/v)
Flow Rate1.0 mL/min1.5 mL/min
DetectionUV at 206 nmDiode Array Detector (DAD)
Injection Volume5.0 µL100 µL

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique frequently used to monitor the progress of chemical reactions, identify compounds, and determine the purity of a substance. fishersci.comanalyticaltoxicology.comrjpbcs.com In the context of indazole research, TLC provides a quick assessment of the components in a reaction mixture, allowing chemists to optimize reaction conditions and determine the appropriate solvent system for larger-scale purification. mdpi.com

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material like silica gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. rjpbcs.com The separation of components is based on their differential partitioning between the stationary and mobile phases.

In the synthesis of related trifluoromethylated pyrazole compounds, TLC is an indispensable tool. For instance, during the synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, TLC was used to monitor the reaction's completion after 48 hours. mdpi.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis.

Table 1: TLC Analysis of a Crude Reaction Mixture Containing a Trifluoromethylated Pyrazole Derivative mdpi.com

ComponentMobile PhaseRetardation Factor (Rf)
Mixture of IntermediatesDichloromethane0.84
Pyrazole IsomersDichloromethane0.73
Mixture of IntermediatesDichloromethane0.40
Mixture of Intermediates30:70 (v/v) Ethyl Acetate:Hexane0.72
Pyrazole Isomers30:70 (v/v) Ethyl Acetate:Hexane0.52
Mixture of Intermediates30:70 (v/v) Ethyl Acetate:Hexane0.22

This data is for the related compound 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one and its reaction intermediates, illustrating the application of TLC in the analysis of similar molecular structures.

Column Chromatography

Following the analysis by TLC, column chromatography is often employed for the preparative separation and purification of the desired indazole compounds from byproducts and unreacted starting materials. mdpi.com This technique works on the same principles of differential adsorption and partitioning as TLC but is performed on a larger scale using a glass column packed with a stationary phase, such as silica gel. rsc.org

The crude product mixture is loaded onto the top of the column, and a solvent system (eluent), often determined from prior TLC analysis, is passed through the column. The components of the mixture travel through the column at different rates, allowing for their separation and collection in fractions.

In the purification of a trifluoromethylated indenopyrazole, a multi-step column chromatography process was utilized. mdpi.com Initially, the crude product was subjected to a primary separation using dichloromethane as the mobile phase. mdpi.com This was followed by a second column chromatographic separation using a gradient elution of 10–30% ethyl acetate in hexane to isolate the individual pyrazole isomers. mdpi.com

Table 2: Column Chromatography Conditions for the Purification of a Trifluoromethylated Pyrazole Derivative mdpi.com

Chromatography StepStationary PhaseMobile Phase/EluentPurpose
First ColumnSilica GelDichloromethaneInitial separation of major fractions
Second ColumnSilica Gel10–30% Ethyl Acetate/Hexane (gradient)Isolation of individual pyrazole isomers

This data pertains to the purification of the related compound 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one and illustrates a typical column chromatography workflow for purifying complex trifluoromethylated heterocyclic compounds.

The choice of the stationary and mobile phases is crucial for achieving effective separation. For other trifluoromethyl-containing compounds, such as (E)-1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one oxime, silica gel column chromatography with a petroleum ether and ethyl acetate mixture (10:1) has been successfully used for purification. rsc.org

Structure Activity Relationship Sar Studies of Indazole Derivatives in Research

Impact of Substituents on Biological Activity

The biological activity of indazole derivatives can be significantly influenced by the nature and position of substituents on the indazole ring. nih.gov SAR studies have revealed that modifications at the C3, C4, C5, C6, and C7 positions, as well as N1 and N2 alkylation or substitution, play a critical role in determining the potency and selectivity of these compounds. nih.govnih.gov

The C3 position of the indazole ring is a key site for modification, and the substituent at this position can have a profound impact on biological activity. mdpi.com For instance, in a series of indazole-based derivatives, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for their inhibitory activities. nih.gov The C3-functionalization of 1H-indazole is a critical step in enhancing the pharmaceutical activity of its derivatives. mdpi.com

In the context of 3-Methyl-5-(trifluoromethyl)-1H-indazole, the methyl group at the C3 position is a relatively small and simple substituent. It has been reported that the presence of a methyl group at the 3-position of the indazole ring is well-tolerated with respect to in vitro anti-diabetic potency. researchgate.net However, in some cases, an unsubstituted C3 position has been shown to exhibit stronger activity than a 3-methyl substituted derivative. researchgate.net The introduction of larger or more complex groups at the C3 position, such as aryl or heteroaryl rings, has been shown to be crucial for the inhibitory activities of certain indazole derivatives. nih.gov For example, C3-functionalized 2H-indazoles have demonstrated high activity in the treatment of neurological diseases. mdpi.com

The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. mdpi.com In this compound, the -CF3 group at the C5 position significantly influences the compound's properties. The -CF3 group is highly lipophilic and electron-withdrawing, which can enhance a molecule's membrane permeability and binding affinity to its biological target. mdpi.comnih.gov

The presence of a trifluoromethyl group can significantly alter the electronic properties of the aromatic ring, which is a key factor in the effectiveness of many drugs. mdpi.comrsc.org In some instances, the incorporation of a trifluoromethyl group has been shown to improve the degradation efficacy of certain compounds. nih.gov The increased lipophilicity conferred by the -CF3 group can facilitate penetration into the brain, a desirable property for drugs targeting the central nervous system. mdpi.com

Substituents at the C4, C6, and C7 positions of the indazole ring also play a significant role in modulating biological activity. nih.gov SAR studies have indicated that aryl groups at the C6 position, in conjunction with substitutions at C3, are crucial for inhibitory activities. nih.gov For example, the substitution of a methyl group at the 5-position of the indazole ring in some compounds resulted in lower activity compared to methoxy (B1213986) derivatives, highlighting the importance of this position for high potency. nih.gov

Furthermore, the introduction of substituents at the C7 position has been shown to impact cardiovascular activity. For instance, substituting a chlorine or methyl group at the C7 atom of the indazole nucleus of marsanidine (B1261314) resulted in compounds with higher cardiovascular activity. nih.gov Conversely, a nitro group at the C7 position, as seen in 7-nitroindazole, leads to selective inhibition of neuronal nitric oxide synthase. nih.gov

Alkylation or substitution at the N1 and N2 positions of the indazole ring is a common strategy for modifying the physicochemical and pharmacological properties of these compounds. nih.gov Direct alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products, and the regioselectivity of this reaction is influenced by both steric and electronic effects of substituents on the indazole ring. nih.govnih.govbeilstein-journals.org

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.gov However, the choice of alkylating agent and reaction conditions can favor the formation of one isomer over the other. nih.gov For instance, N-alkylation under Mitsunobu conditions often shows a preference for the N2 regioisomer. nih.gov The biological activity of N-substituted indazoles can vary significantly, with both N1 and N2 substituted derivatives being developed as therapeutic agents. nih.gov For example, pazopanib (B1684535) is an N2-substituted indazole analog. nih.govbeilstein-journals.org The steric hindrance from a substituent at the C3 position can influence the relative energy difference between the transition states for N1 and N2 alkylation. wuxibiology.com

Correlation Between Structural Features and Binding Potency

The binding potency of indazole derivatives is directly correlated with their structural features. The indazole ring itself often acts as a key pharmacophore, participating in crucial interactions with the biological target. nih.gov For instance, the 1H-indazole motif can have effective interactions with the ferrous ion of heme and hydrophobic pockets of enzymes like IDO1, which is essential for its inhibitory activity. nih.gov

The substituents on the indazole ring fine-tune the binding affinity. Aryl groups on the C3 and C6 positions have been identified as critical for certain inhibitory activities, likely by engaging in additional hydrophobic or pi-stacking interactions within the binding site. nih.gov The trifluoromethyl group at the C5 position can enhance binding potency by increasing the compound's lipophilicity, which can lead to stronger hydrophobic interactions with the target protein. mdpi.com

The regiochemistry of substitution is also critical. For example, in a series of indazole-3-carboxamides, the specific 3-carboxamide regiochemistry was found to be essential for the inhibition of calcium influx, while the reverse amide isomer was inactive. nih.gov This highlights the importance of the precise orientation of functional groups for effective binding.

The following table summarizes the impact of different substituents on the half-maximal inhibitory concentration (IC50) of various indazole derivatives, illustrating the structure-activity relationships discussed.

Compound IDC3-SubstituentC5-SubstituentOther SubstituentsTargetIC50 (nM)
121 CarbohydrazideH-IDO1720
122 CarbohydrazideH-IDO1770
127 (Entrectinib) 3-AminoSubstituted-ALK12
112 3-BenzylH-CDK853
113 Imidazo-thiadiazoleH-CDK82.6
14d PhenylH3-isopropoxy, FFGFR15.5
53d HSulfonamide-Aurora kinases26

Mechanisms of Action and Biological Target Engagement in Preclinical Research

Microtubule-Targeting Mechanisms (e.g., Colchicine (B1669291) Binding Site on β-tubulin)

In preclinical research, derivatives of the indazole scaffold have been identified as potent microtubule-targeting agents that function by interacting with the colchicine binding site on β-tubulin. nih.govnih.gov Microtubules are highly dynamic cytoskeletal fibers, composed of α-tubulin and β-tubulin heterodimers, that play a critical role in a variety of cellular functions, including cell division, motility, and intracellular transport. nih.gov Agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents. nih.govmdpi.com

Compounds that bind to the colchicine site are classified as microtubule-destabilizing agents. nih.gov The colchicine binding site is located at the interface between the α- and β-tubulin subunits. nih.gov The binding of inhibitors to this site prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division. nih.govnih.gov

The engagement of the colchicine binding site by indazole-containing compounds and other similar heterocyclic structures has been explored through molecular docking studies and in vitro assays. nih.govnih.gov For instance, certain combretastatin-(trifluoromethyl)pyrazole hybrid analogues, which share structural similarities with 3-Methyl-5-(trifluoromethyl)-1H-indazole, have been shown to bind to tubulin at the colchicine site and inhibit tubulin assembly. nih.gov This interaction is typically characterized by hydrophobic interactions and hydrogen bonding with amino acid residues within the binding pocket. mdpi.com The ultimate consequence of this targeted engagement is the induction of cell cycle arrest and apoptosis. nih.govnih.gov Although direct studies on this compound are not extensively detailed in the provided context, the well-established activity of related indazole and trifluoromethyl-containing heterocyclic compounds strongly suggests a similar mechanism of action.

Table 1: Preclinical Findings on Microtubule-Targeting Mechanisms

Feature Description Reference(s)
Biological Target β-tubulin nih.govwgtn.ac.nz
Binding Site Colchicine Binding Site (at the α/β-tubulin interface) nih.govnih.govresearchgate.netnottingham.ac.uk
Primary Mechanism Inhibition of tubulin polymerization nih.govnih.govnih.gov
Effect on Microtubules Destabilization and disassembly nih.govmdpi.com

| Cellular Consequence | Disruption of mitotic spindle formation | nih.gov |

Pathways Affecting Cellular Processes (e.g., Cell Division, Signal Transduction)

The disruption of microtubule dynamics by targeting the colchicine binding site directly impacts critical cellular processes, most notably cell division. nih.gov Cell division is a tightly regulated process involving distinct phases, with mitosis (M phase) being when duplicated chromosomes are segregated into two new daughter cells. nih.gov Microtubules are the primary component of the mitotic spindle, which orchestrates this chromosome segregation.

By inhibiting tubulin polymerization, compounds like those based on the indazole scaffold prevent the formation of a functional mitotic spindle. nih.gov This failure in spindle assembly activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism. nih.gov The checkpoint arrests the cell cycle at the G2/M phase, preventing the cell from proceeding into anaphase until all chromosomes are properly attached to the spindle. mdpi.com Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. nih.govnih.gov

The effects on microtubule function also have broader implications for signal transduction pathways. Microtubules act as scaffolds and highways for intracellular transport, which is essential for the proper localization and interaction of signaling molecules. nih.gov While direct modulation of specific signal transduction kinases is not the primary mechanism for these compounds, the disruption of the microtubule network can indirectly affect signaling cascades that rely on cytoskeletal integrity for their function. For example, pathways involved in cell survival, proliferation, and migration can be impacted. Signal transduction is the process by which a chemical or physical signal is transmitted through a cell as a series of molecular events, ultimately resulting in a cellular response. youtube.com

Table 2: Impact on Cellular Processes

Cellular Process Effect Underlying Mechanism Reference(s)
Cell Division Arrest at G2/M phase of the cell cycle Disruption of mitotic spindle formation due to microtubule destabilization. mdpi.comnih.gov
Apoptosis Induction of programmed cell death Triggered by prolonged mitotic arrest. nih.govnih.gov

| Signal Transduction | Indirect modulation | Disruption of microtubule-dependent transport and scaffolding affecting various signaling pathways. | nih.govyoutube.com |

Hypoxia Inducible Factor-1 (HIF-1) Inhibition

In addition to microtubule-targeting activities, the indazole core structure is found in compounds developed as inhibitors of Hypoxia-Inducible Factor-1 (HIF-1). rsc.orgresearchgate.net HIF-1 is a key transcription factor that plays a central role in the cellular response to low oxygen levels, or hypoxia. rsc.orgnih.gov Hypoxia is a common feature of the tumor microenvironment and is associated with cancer progression, metastasis, and resistance to therapy. researchgate.net

HIF-1 is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit. mdpi.com Under normal oxygen conditions, HIF-1α is rapidly degraded. Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. nih.gov This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, upregulating the expression of proteins involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. rsc.orgresearchgate.net

Preclinical studies have shown that certain 3-aryl-5-indazole derivatives can act as potent HIF-1 inhibitors. rsc.org The mechanism of inhibition often involves a reduction in the expression of the HIF-1α protein. rsc.orgresearchgate.net A well-known example of an indazole-based HIF-1 inhibitor is YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole], which has been shown to exert anticancer effects by targeting HIF-1α expression. nih.gov By inhibiting HIF-1, these compounds can suppress key processes that drive tumor growth and metastasis, such as the formation of new blood vessels (angiogenesis). rsc.orgnih.gov The presence of the indazole scaffold in this compound suggests it may also possess HIF-1 inhibitory activity, representing a complementary mechanism to its potential effects on microtubules.

Table 3: Preclinical Findings on HIF-1 Inhibition | Feature | Description | Reference(s) | | :--- | :--- | :--- | :--- | | Molecular Target | Hypoxia-Inducible Factor-1α (HIF-1α) | rsc.orgnih.gov | | Primary Mechanism | Decreased expression of HIF-1α protein | rsc.orgresearchgate.net | | Downstream Effect | Reduced expression of HIF-1 target genes (e.g., VEGF) | rsc.org | | Biological Consequence | Inhibition of hypoxia-driven processes like angiogenesis and tumor metastasis | rsc.orgnih.gov |

Future Research Directions and Unexplored Avenues for 3 Methyl 5 Trifluoromethyl 1h Indazole Research

Development of Novel Synthetic Routes for Complex Indazole Derivatives

While classical methods for indazole synthesis are well-established, the demand for greater molecular diversity and complexity necessitates the development of more sophisticated synthetic strategies. Future research should focus on pioneering novel routes to access complex derivatives of 3-Methyl-5-(trifluoromethyl)-1H-indazole, which are crucial for extensive structure-activity relationship (SAR) studies.

Key areas for exploration include:

Metal-Catalyzed Cross-Coupling Reactions: Expanding the portfolio of metal-catalyzed reactions, such as palladium-catalyzed C-H activation, will enable the direct functionalization of the indazole core and the trifluoromethyl-substituted benzene (B151609) ring. benthamscience.comnih.gov This approach allows for the late-stage modification of the molecule, providing rapid access to a wide array of analogs.

Multi-Component Reactions (MCRs): Designing novel MCRs that incorporate the this compound backbone would be a highly efficient strategy for generating libraries of structurally diverse compounds in a single step. benthamscience.com

Photoredox Catalysis and Electrochemistry: These modern synthetic tools offer green and efficient alternatives to traditional methods for forming key chemical bonds, potentially leading to novel transformations and the synthesis of previously inaccessible indazole derivatives. researchgate.net

Flow Chemistry: The implementation of continuous flow synthesis can offer improved reaction control, safety, and scalability for the production of indazole derivatives, facilitating their translation from laboratory-scale research to larger-scale production for further studies.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, advanced computational approaches can significantly accelerate the identification of promising drug candidates and provide deep insights into their mechanisms of action.

Future computational research should leverage:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide a highly accurate description of the interactions between indazole derivatives and their biological targets, elucidating subtle electronic effects that govern binding affinity and selectivity.

Machine Learning and Artificial Intelligence (AI): AI-driven platforms can be trained on existing data for indazole compounds to build predictive models for a range of properties, including biological activity, pharmacokinetics (ADMET), and potential toxicity. biotech-asia.org This can guide the design of new derivatives with improved profiles.

Molecular Dynamics (MD) Simulations: Extended MD simulations can reveal the dynamic behavior of indazole ligands within the binding sites of their target proteins, providing a more realistic picture of the binding process and helping to explain the molecular basis of their activity. researchgate.netscispace.com

Computational ApproachApplication in Indazole ResearchPotential Impact
Density Functional Theory (DFT)Calculation of electronic properties, reaction mechanisms, and spectroscopic data. nih.govGuides synthetic efforts and aids in structural elucidation.
Molecular DockingPredicting the binding orientation and affinity of indazole derivatives to target proteins. biotech-asia.orgresearchgate.netPrioritizes compounds for synthesis and biological testing.
ADMET PredictionIn silico assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. biotech-asia.orgIdentifies candidates with favorable drug-like properties early in the discovery process.
Machine Learning/AIDevelopment of predictive models for bioactivity and toxicity based on large datasets.Accelerates the design-synthesis-test cycle.

Deeper Mechanistic Understanding of Indazole-Mediated Biological Processes

A thorough understanding of how this compound and its derivatives exert their biological effects at the molecular level is paramount for their successful development as therapeutic agents. Indazole compounds are known to possess a wide range of pharmacological activities, including anticancer and anti-inflammatory properties, often through the inhibition of protein kinases. researchgate.netrsc.org

Future investigations should aim to:

Identify and Validate Cellular Targets: Employing techniques such as chemical proteomics and thermal shift assays can lead to the unbiased identification of the direct protein targets of indazole derivatives within the cell.

Elucidate Binding Modes: High-resolution structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), are essential for visualizing the precise interactions between the indazole compounds and their target proteins. This information is invaluable for structure-based drug design.

Map Downstream Signaling Pathways: Once a target is identified, it is crucial to understand how its modulation by an indazole compound affects downstream cellular signaling pathways. This can be achieved through a variety of cell and molecular biology techniques, including Western blotting, reporter assays, and phosphoproteomics.

Exploration of New Biological Targets and Pathways

The structural features of this compound suggest that its therapeutic potential may extend beyond the currently explored areas of oncology and inflammation. benthamscience.comresearchgate.net A systematic exploration of new biological targets and pathways could uncover novel applications for this class of compounds.

Promising avenues for exploration include:

Neurodegenerative Diseases: Given the role of certain kinases in the pathology of diseases like Alzheimer's and Parkinson's, indazole-based kinase inhibitors could offer new therapeutic strategies.

Infectious Diseases: The indazole scaffold has been shown to have potential as an antimicrobial and antiparasitic agent. researchgate.nettandfonline.com Screening libraries of this compound derivatives against a panel of pathogens could lead to the discovery of new anti-infective agents.

Cardiovascular Diseases: Some indazole derivatives have demonstrated beneficial effects in experimental models of cardiovascular pathologies, suggesting that this is another therapeutic area worth investigating. nih.gov

Phenotypic Screening: High-content imaging and other phenotypic screening platforms can be used to identify compounds that induce a desired cellular phenotype without prior knowledge of the molecular target, opening up possibilities for discovering first-in-class medicines.

Therapeutic AreaPotential Biological Targets/PathwaysRationale
OncologyTyrosine kinases (e.g., VEGFR, FGFR), Serine/threonine kinases (e.g., Pim kinases), PARP. nih.govresearchgate.netEstablished anti-proliferative and anti-angiogenic activity of indazole derivatives.
InflammationCyclooxygenase (COX) enzymes, Janus kinases (JAKs). nih.govscispace.comKnown anti-inflammatory properties of the indazole scaffold.
Neurodegenerative DiseasesGlycogen synthase kinase 3 beta (GSK-3β), Casein kinase 1 (CK1). google.comInvolvement of these kinases in neurodegenerative pathways.
Infectious DiseasesPathogen-specific enzymes (e.g., kinases, proteases). tandfonline.comBroad-spectrum antimicrobial potential of heterocyclic compounds.
Cardiovascular DiseasesNitric oxide synthase, various kinases involved in cardiac signaling. nih.govObserved cardioprotective effects of some indazole derivatives.

Integration of Multi-Omics Data in Indazole Research

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to gain a holistic understanding of the biological effects of drug candidates. Integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular response to treatment with this compound derivatives.

Future research in this area should focus on:

Transcriptomics (RNA-seq): To identify global changes in gene expression patterns following compound treatment, which can help to elucidate the mechanism of action and identify potential biomarkers of response.

Proteomics: To quantify changes in protein expression and post-translational modifications, providing insights into the signaling pathways that are most affected by the compound.

Metabolomics: To analyze changes in the cellular metabolome, which can reveal impacts on metabolic pathways and provide a functional readout of the compound's activity.

By combining these multi-omics datasets, researchers can construct detailed network models of the drug's effects, leading to a more profound understanding of its mechanism of action, the identification of potential resistance mechanisms, and the discovery of novel therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 3-Methyl-5-(trifluoromethyl)-1H-indazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclocondensation reactions. For example, substituted imidazole derivatives are synthesized via one-pot reactions using aldehydes, ammonium acetate, and catalysts like acetic acid under reflux conditions . Adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst choice (e.g., Lewis acids) can significantly impact yields, with polar aprotic solvents often enhancing reaction efficiency. Purity is achieved through recrystallization or column chromatography, as demonstrated in similar indazole syntheses .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and aromaticity .
  • IR Spectroscopy : Identification of functional groups (e.g., C-F stretching at 1100–1200 cm1^{-1}) .
  • Elemental Analysis : Validation of molecular formula (e.g., C8_8H6_6F3_3N3_3 for the amino derivative) .
  • Melting Point : Consistency with literature values (e.g., 133–136°C for 3-Amino-5-(trifluoromethyl)-1H-indazole) .

Q. How should solubility and stability be optimized for this compound in experimental settings?

this compound is typically stable at room temperature when stored in a sealed, dry environment . Solubility screening in DMSO, ethanol, or dichloromethane is recommended for biological assays. For aqueous solutions, co-solvents like PEG-400 or cyclodextrin-based systems can enhance solubility without compromising stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

SAR studies require systematic substitution at the indazole core. For example:

  • Introduce electron-withdrawing groups (e.g., -CF3_3) at position 5 to enhance binding affinity to kinase domains .
  • Modify the methyl group at position 3 to bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on receptor interactions .
  • Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking to validate hypothesized interactions .

Q. What computational strategies are effective for modeling its interactions with biological targets?

  • Molecular Docking : Utilize software like AutoDock Vina to predict binding poses with proteins (e.g., mGluR5 or kinases), focusing on hydrogen bonding and hydrophobic interactions with the trifluoromethyl group .
  • MD Simulations : Assess dynamic stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

Q. How can discrepancies in reported synthetic yields or purity be resolved?

Discrepancies often arise from:

  • Reagent Quality : Ensure anhydrous conditions and high-purity starting materials (e.g., ≥98% aldehydes) .
  • Chromatographic Methods : Optimize gradient elution in HPLC (e.g., C18 column with acetonitrile/water) to isolate minor impurities .
  • Reproducibility : Document reaction parameters (e.g., stirring rate, temperature ramp) meticulously .

Q. What novel catalytic systems could improve regioselectivity in its synthesis?

  • Pd-Catalyzed Cross-Coupling : For introducing aryl groups at specific positions without side products .
  • Organocatalysts : Chiral catalysts (e.g., L-proline derivatives) to control stereochemistry in asymmetric syntheses .

Q. What biological pathways or targets are most promising for this compound?

  • Kinase Inhibition : Analogous indazoles show activity against CDK and PKA, making kinase screening a priority .
  • Neurotransmitter Receptors : The trifluoromethyl group may enhance binding to mGluR5 or AMPA receptors, relevant in neurological disorders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.